molecular formula C14H21NO7 B5152310 2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)

2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)

Cat. No. B5152310
M. Wt: 315.32 g/mol
InChI Key: BTEYNXQJRKWBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in scientific research. This compound is a salt of 2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol and ethanedioic acid. It has been used in various research studies due to its unique properties and potential applications.

Scientific Research Applications

2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)) has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the development of new drugs for the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)) involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound also induces apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)) have been studied extensively. It has been shown to have antioxidant properties and can protect cells from oxidative damage. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)) in lab experiments is its unique properties, which make it an excellent candidate for research studies. However, one of the limitations is that it is a relatively new compound, and there is still much to learn about its properties and potential applications.

Future Directions

There are several future directions for the research and development of 2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)). One of the most promising areas of research is in the development of new drugs for the treatment of cancer. This compound has shown great potential in this area and could lead to the development of new and more effective cancer treatments. Other future directions include the study of its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)) is a chemical compound that has gained significant attention in scientific research. Its unique properties and potential applications have made it an excellent candidate for research studies in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)) have been discussed in this paper.

Synthesis Methods

The synthesis of 2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)) involves the reaction between 2-(2-ethoxyphenoxy)ethylamine and ethanedioic acid. The reaction is carried out in the presence of a suitable catalyst and under specific conditions of temperature and pressure. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

properties

IUPAC Name

2-[2-(2-ethoxyphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.C2H2O4/c1-2-15-11-5-3-4-6-12(11)16-10-8-13-7-9-14;3-1(4)2(5)6/h3-6,13-14H,2,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEYNXQJRKWBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Ethoxyphenoxy)ethylamino]ethanol;oxalic acid

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